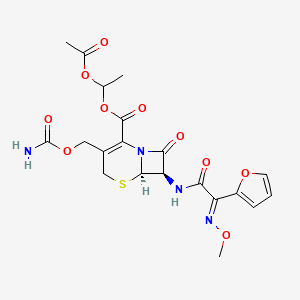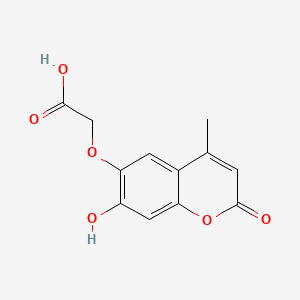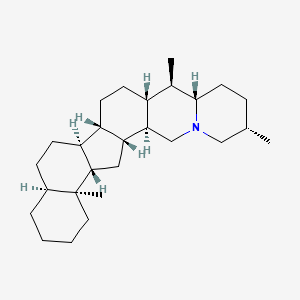
Cevane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevane is a steroid alkaloid fundamental parent and a steroid.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Derivatives
Cevane alkaloids, originating from plants like Veratrum and Zygadenus, exhibit a range of chemical structures and derivatives. The cevane structure forms the basis for many alkaloids in these genera. These compounds have been studied for their structural properties and chemical reactions, leading to various derivatives. For instance, verticine, a cevane derivative, forms complexes with ethanol and water, showing distinct chemical behaviors and conformations (Greenhill & Grayshan, 1992); (Zhang et al., 2000).
2. Pharmacological Activity
Cevane alkaloids have garnered interest due to their pharmacological activities. Some, like veratridine, are used in experimental pharmacology for their ability to bind to sodium channels, altering their activity. However, the emergence of powerful side effects in some cevane-based drugs, like emetic properties, has reduced their clinical use in recent years (Greenhill & Grayshan, 1992).
3. Molecular Structure Analysis
The molecular structure of cevane derivatives like korseveridinine has been elucidated through spectroscopy and other analytical methods. Understanding these structures is crucial for comprehending their biological activities and potential applications (Abdullaeva et al., 1976).
Eigenschaften
Molekularformel |
C27H45N |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
(1R,2S,6S,9S,10R,11S,14S,15S,18S,23S,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane |
InChI |
InChI=1S/C27H45N/c1-17-7-12-26-18(2)20-10-11-21-22-9-8-19-6-4-5-13-27(19,3)25(22)14-23(21)24(20)16-28(26)15-17/h17-26H,4-16H2,1-3H3/t17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
GRTNBDIOACKBEA-AABZRHAESA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@H]4[C@@H]5CC[C@@H]6CCCC[C@@]6([C@H]5C[C@H]4[C@@H]3CN2C1)C)C |
SMILES |
CC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C |
Kanonische SMILES |
CC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



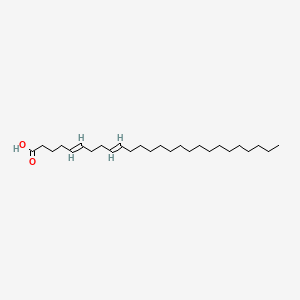


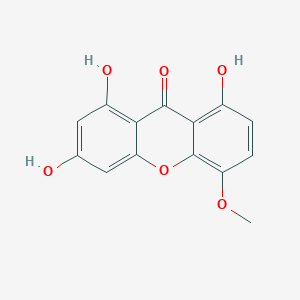
![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)
![1-[2-(5-fluoropyridin-2-yl)sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1236162.png)

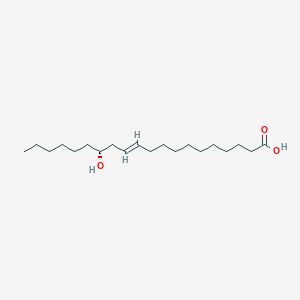
![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)
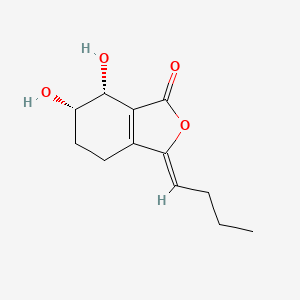
![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
